molecular formula C20H25Cl2N3O4S2 B2845836 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride CAS No. 1329409-29-1

2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride

Cat. No.: B2845836
CAS No.: 1329409-29-1
M. Wt: 506.46
InChI Key: UKDFOLYZGHWUQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a structurally complex molecule featuring a thieno[2,3-c]pyridine core fused with a tetrahydrothiophene ring system. Key functional groups include:

  • A 3-((4-chlorophenyl)sulfonyl)propanamido substituent at the 2-position of the thienopyridine ring.
  • A propyl group at the 6-position of the tetrahydrothienopyridine scaffold.
  • A carboxamide group at the 3-position.

The hydrochloride salt improves solubility for pharmacological applications. Structural characterization of such compounds often relies on crystallographic techniques, as exemplified by the widespread use of SHELX programs for small-molecule refinement .

Properties

IUPAC Name

2-[3-(4-chlorophenyl)sulfonylpropanoylamino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24ClN3O4S2.ClH/c1-2-9-24-10-7-15-16(12-24)29-20(18(15)19(22)26)23-17(25)8-11-30(27,28)14-5-3-13(21)4-6-14;/h3-6H,2,7-12H2,1H3,(H2,22,26)(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKDFOLYZGHWUQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25Cl2N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydrothieno[2,3-c]pyridine core, which is known for its diverse biological activities. The presence of the sulfonamide group and the chlorophenyl moiety enhances its pharmacological profile.

Antibacterial Activity

Research has shown that compounds similar to the target molecule exhibit significant antibacterial properties. For instance, derivatives containing the 4-chlorophenylsulfonyl group have demonstrated moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems or disruption of cell wall synthesis.

Enzyme Inhibition

The compound's sulfonamide functionality is associated with enzyme inhibitory activities. Studies indicate that derivatives with similar structures can effectively inhibit acetylcholinesterase (AChE) and urease, which are crucial in treating conditions like Alzheimer's disease and urinary tract infections respectively . The IC50 values for these activities can vary significantly among different derivatives, highlighting the importance of structural modifications.

CompoundEnzyme TargetIC50 Value (µM)
Compound AAChE2.14 ± 0.003
Compound BUrease0.63 ± 0.001

Anticancer Properties

The biological activity of tetrahydrothieno[2,3-c]pyridine derivatives has been explored in cancer research. These compounds have shown promise in inhibiting tumor growth and inducing apoptosis in various cancer cell lines . The mechanism may involve modulation of cell signaling pathways and interference with DNA replication processes.

Case Studies

  • Antibacterial Screening : A study synthesized several piperidine derivatives, including those with the sulfonamide group. These were evaluated for their antibacterial properties against multiple strains. The results indicated that specific modifications led to enhanced activity against resistant strains .
  • Enzyme Inhibition Analysis : Another investigation focused on the enzyme inhibition profile of related compounds. It was found that modifications on the sulfonamide moiety significantly influenced AChE inhibition potency, suggesting a structure-activity relationship (SAR) that could guide future drug design .

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Recent studies have indicated that compounds similar to 2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-propyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride exhibit significant anticancer properties. These compounds have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through various mechanisms including the modulation of apoptotic pathways and inhibition of cell proliferation .
  • Anti-inflammatory Properties :
    • The compound has been investigated for its anti-inflammatory effects. It is believed to inhibit pro-inflammatory cytokines and reduce inflammation in various models of inflammatory diseases. This makes it a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Insights

  • Mechanism of Action :
    • The compound acts by targeting specific enzymes involved in inflammatory and cancer pathways. It is thought to inhibit the activity of certain kinases that play a crucial role in cell signaling related to inflammation and cancer progression .
  • Bioavailability and Pharmacokinetics :
    • Studies on similar compounds suggest that modifications to the chemical structure can enhance bioavailability and pharmacokinetic profiles. Research indicates that optimizing the sulfonamide group may improve solubility and absorption characteristics, which are critical for therapeutic efficacy .

Case Studies

  • Preclinical Trials :
    • In vitro studies have demonstrated that the compound effectively reduces cell viability in various cancer cell lines, including breast and lung cancer cells. These findings were corroborated by in vivo studies using animal models where significant tumor reduction was observed following treatment with the compound .
  • Clinical Applications :
    • While no clinical trials specifically for this compound have been reported yet, its structural analogs have entered clinical phases for treating cancers and inflammatory conditions. Observations from these trials provide insights into the potential therapeutic window for similar compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogue is 2-{[(4-Chlorophenoxy)acetyl]amino}-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride (). Key differences include:

Feature Target Compound Analog () Impact on Activity/SAR (Hypothesized)
2-position substituent 3-((4-chlorophenyl)sulfonyl)propanamido (4-chlorophenoxy)acetyl Sulfonyl groups enhance polarity and H-bonding vs. phenoxy’s steric bulk .
6-position substituent Propyl Isopropyl Linear propyl may reduce steric hindrance compared to branched isopropyl .
Core structure Thieno[2,3-c]pyridine with tetrahydrothiophene Identical core Shared scaffold suggests similar pharmacophore interactions.

Key SAR Insights from Thiophene Derivatives ()

explores 2-amino-3-benzoylthiophenes, which share functional similarities with the thienopyridine core. Key findings relevant to the target compound include:

  • Amino group requirement: The 2-amino group in thiophene derivatives is critical for adenosine A1 receptor binding. In the target compound, the propanamido chain may mimic this role by providing hydrogen-bonding capacity .
  • Substituent position : Alkyl groups at the 4-position (analogous to the 6-propyl group in the target) enhance activity by modulating steric and electronic effects .
  • Aromatic substituents : The 4-chlorophenyl group in the target aligns with ’s observation that electron-withdrawing substituents (e.g., trifluoromethyl) on the phenyl ring optimize receptor binding. Chlorine’s moderate electronegativity balances hydrophobicity and polarity .

Functional Implications

  • Allosteric vs. competitive effects: highlights that thiophene derivatives can act as both allosteric enhancers and competitive antagonists of adenosine receptors. The target compound’s sulfonylpropanamido group may reduce antagonistic activity (common in phenoxyacetyl analogues) by minimizing steric clashes .
  • Solubility and bioavailability : The hydrochloride salt and sulfonyl group likely improve aqueous solubility compared to neutral or less polar analogues.

Q & A

Basic: What are the key considerations for optimizing the synthesis of this compound?

Answer:
The synthesis involves multi-step organic reactions requiring precise control of:

  • Reaction conditions : Temperature (e.g., reflux vs. room temperature), solvent polarity (e.g., dichloromethane for non-polar steps, DMF for amide couplings), and reaction time to minimize side products .
  • Catalysts : Use of triethylamine or pyridine to facilitate sulfonamide or amide bond formation .
  • Purification : Employ gradient HPLC to isolate intermediates and final products, validated by ≥95% purity thresholds via NMR (¹H/¹³C) and mass spectrometry .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:

  • NMR Spectroscopy : Assign proton environments (e.g., sulfonyl group at δ 7.5–8.0 ppm, tetrahydrothieno pyridine protons at δ 1.5–3.0 ppm) and carbon backbone via 2D experiments (HSQC, HMBC) .
  • X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement of the 4-chlorophenylsulfonyl and propyl groups in the solid state .

Basic: What functional groups dictate its chemical reactivity?

Answer:

  • Sulfonamide (-SO₂NH-) : Prone to hydrolysis under acidic/basic conditions; monitor pH (4–8) to preserve integrity .
  • Tetrahydrothieno pyridine core : Susceptible to oxidation; use inert atmospheres (N₂/Ar) during reactions involving peroxides or metal catalysts .
  • Amide bonds : Stabilize via hydrogen bonding in polar aprotic solvents (e.g., DMSO) during biological assays .

Advanced: What methodologies assess its potential biological activity?

Answer:

  • Target Identification : Screen against kinase or protease libraries using SPR (surface plasmon resonance) or fluorescence polarization assays .
  • Pathway Analysis : For ATF4 pathway inhibition (hypothesized from structural analogs), use siRNA knockdowns in HEK293 cells paired with luciferase reporter assays .
  • Toxicity Profiling : Evaluate IC₅₀ in hepatocyte cell lines (e.g., HepG2) with MTT assays, comparing to positive controls like cisplatin .

Advanced: Which analytical techniques resolve purity and degradation products?

Answer:

  • HPLC-MS : Use C18 columns with 0.1% TFA in water/acetonitrile gradients to separate degradation products (e.g., hydrolyzed amides) .
  • Stability Studies : Accelerated thermal testing (40–60°C) over 14 days, monitoring via UV-Vis at λ = 254 nm .

Advanced: How to address contradictions in reported synthesis yields or bioactivity?

Answer:

  • Controlled Replication : Standardize solvent batches (e.g., anhydrous DMF vs. commercial grades) and catalyst purity .
  • Cross-Validation : Compare bioactivity data across cell lines (e.g., primary vs. immortalized) and assay formats (e.g., in vitro vs. ex vivo) to identify context-dependent effects .

Advanced: What strategies improve solubility for in vivo studies?

Answer:

  • Co-solvent Systems : Use PEG-400/water (20:80 v/v) or cyclodextrin complexes to enhance aqueous solubility .
  • Salt Screening : Test alternate counterions (e.g., mesylate vs. hydrochloride) to optimize pharmacokinetic profiles .

Advanced: How to model its interaction with biological targets computationally?

Answer:

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., ATF4), validating with MD simulations (GROMACS) to assess binding stability .
  • QSAR Studies : Corporate substituent effects (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) to predict affinity trends .

Advanced: What are the challenges in characterizing its metabolic pathways?

Answer:

  • Metabolite ID : Incubate with liver microsomes (human/rat), then analyze via LC-QTOF-MS/MS for phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
  • Enzyme Inhibition : Test CYP450 isoform interactions (e.g., CYP3A4) using fluorogenic substrates .

Advanced: How does structural modification impact its pharmacological profile?

Answer:

  • Analog Synthesis : Replace the 6-propyl group with isopropyl or cyclopropyl to study steric effects on target binding .
  • Bioisosteres : Substitute the sulfonyl group with phosphonate or carbonyl to modulate electron-withdrawing properties and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.